N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a 4-(4-nitrophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen. This compound is part of a broader class of thiazole-containing benzamides, which are frequently explored for their biological activities, including enzyme modulation and receptor binding .
The 4-nitrophenyl group confers strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These structural features make the compound a candidate for applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFATRAZKWUPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The thiazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The thiazole moiety is crucial for the biological activity of the compound, and various methods such as the Knoevenagel reaction and alkylation have been employed to produce derivatives with enhanced properties . The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance, a study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) . The compound's mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | 23.30 ± 0.35 |
| This compound | MCF-7 | >1000 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, indicating that modifications in the thiazole structure can enhance antibacterial potency . The presence of the nitrophenyl group is believed to contribute to this activity by affecting the compound's interaction with microbial targets.
Antitrypanosomal Activity
Recent research has identified thiazole derivatives as potential leads against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds similar to this compound have shown promising results in vitro and in murine models . This highlights the versatility of thiazole-containing compounds in addressing tropical diseases.
Case Study 1: Anticancer Research
In a comprehensive study involving multiple thiazole derivatives, researchers synthesized a series of compounds and assessed their anticancer activity using the MTT assay on various cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-fluorinated counterparts . This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant inhibition zones, suggesting that the incorporation of different substituents on the thiazole ring can lead to improved antimicrobial activity .
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the trifluoromethyl group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific biological pathways .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Observations :
Analysis :
- The target compound’s nitrophenyl group may contribute to its moderate plant growth modulation, though the methylphenyl analog shows higher activity, suggesting steric or electronic optimizations are critical .
- F5254-0161’s piperazine linker improves solubility and target engagement compared to the nitro-substituted analog .
Biological Activity
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the nitrophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against a range of bacterial and fungal pathogens. A study reported that thiazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential application in treating infections caused by these organisms .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer effects. A structure-activity relationship (SAR) analysis highlighted that modifications on the thiazole ring significantly impact cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against HT29 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, the interaction with DNA or protein targets has been suggested based on molecular docking studies .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Antimicrobial Efficacy : In a study involving various thiazole derivatives, this compound was tested against E. coli and showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Cytotoxicity Assessment : A cytotoxicity study assessed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation followed by benzamide coupling. For example, analogous procedures involve refluxing intermediates (e.g., 4-(4-nitrophenyl)-1,3-thiazol-2-amine) with activated acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) in dry tetrahydrofuran (THF) with a base like N,N-diisopropylethylamine (DIPEA) at 66°C for 48 hours . Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) yields ~56% pure product. Key parameters include solvent choice, reaction time, and stoichiometric ratios of intermediates .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR peaks for aromatic protons in the thiazole and benzamide moieties typically appear at δ 7.5–8.5 ppm, while the trifluoromethyl group is confirmed via ¹³C NMR (~125 ppm, q, J = 270 Hz). HRMS provides exact mass verification (e.g., m/z calculated for C₁₇H₁₁F₃N₂O₂S: 364.0532) .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations assess interactions with target proteins (e.g., kinases or enzymes). Docking studies using software like AutoDock Vina evaluate binding affinities to active sites, while DFT optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps). These methods help prioritize synthesis targets by predicting inhibitory potential against therapeutic targets like β-amyloid peptides or purinoreceptors .
Q. How does the nitro group at the 4-position of the phenyl ring influence bioactivity compared to other substituents?
- Methodological Answer : Comparative studies with analogs (e.g., fluoro or methoxy substituents) reveal that the nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in target binding. For example, nitro-substituted analogs of benzamide derivatives show improved antifungal activity (e.g., flufenoxadiazam, a fungicide) due to increased electrophilicity and membrane permeability . Activity can be quantified via IC₅₀ values in enzyme inhibition assays.
Q. What analytical approaches resolve contradictions in reported biological data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability or solvent effects). Meta-analyses using standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) help reconcile data. For instance, conflicting results in kinase inhibition may require retesting under controlled ATP concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
